N-methyl-(chroman-8-ylmethyl)amine
Overview
Description
N-methyl-(chroman-8-ylmethyl)amine is an organic compound with the molecular formula C11H15NO It is a secondary amine where the nitrogen atom is bonded to a methyl group and a chroman-8-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-(chroman-8-ylmethyl)amine can be synthesized through several methods. One common approach involves the reductive amination of chroman-8-carbaldehyde with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Another method involves the N-methylation of chroman-8-ylmethylamine using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalytic hydrogenation and reductive amination are commonly employed techniques in large-scale production. The choice of catalysts, solvents, and reaction conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-methyl-(chroman-8-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield the corresponding amine or alcohol derivatives, depending on the reducing agent used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: this compound N-oxide.
Reduction: Chroman-8-ylmethylamine, chroman-8-ylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-(chroman-8-ylmethyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-methyl-(chroman-8-ylmethyl)amine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
N-methyl-(chroman-8-ylmethyl)amine can be compared with other similar compounds such as:
Chroman-8-ylmethylamine: Lacks the N-methyl group, which may affect its reactivity and biological activity.
This compound N-oxide:
This compound hydrochloride: A salt form that may have different solubility and stability characteristics.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-chromen-8-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12-8-10-5-2-4-9-6-3-7-13-11(9)10/h2,4-5,12H,3,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCGFZWBAXPSIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC2=C1OCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656444 | |
Record name | 1-(3,4-Dihydro-2H-1-benzopyran-8-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1048970-16-6 | |
Record name | 3,4-Dihydro-N-methyl-2H-1-benzopyran-8-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1048970-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Dihydro-2H-1-benzopyran-8-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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